molecular formula C18H13FN2O2S2 B2865272 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide CAS No. 899997-77-4

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide

Cat. No.: B2865272
CAS No.: 899997-77-4
M. Wt: 372.43
InChI Key: WJRNHUFVCSDIQH-GDNBJRDFSA-N
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Description

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide is a rhodanine-based derivative characterized by a 4-fluorophenyl substituent at the C5 benzylidene position and an N-phenylacetamide moiety at the C3 position of the thiazolidinone core. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2S2/c19-13-8-6-12(7-9-13)10-15-17(23)21(18(24)25-15)11-16(22)20-14-4-2-1-3-5-14/h1-10H,11H2,(H,20,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRNHUFVCSDIQH-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiazolidinone Scaffold Formation

The thiazolidinone core is synthesized via cyclocondensation of mercaptoacetic acid with an imine intermediate. The imine is formed by reacting 4-fluorobenzaldehyde with N-phenylacetamide-substituted amine. Key steps include:

  • Imine Formation :
    $$ \text{4-Fluorobenzaldehyde} + \text{N-Phenylethylenediamine} \rightarrow \text{Imine intermediate} $$
    The reaction proceeds in ethanol under reflux, catalyzed by acetic acid.

  • Cyclocondensation :
    The imine reacts with mercaptoacetic acid in toluene, forming the thiazolidinone ring. The 2-sulfanylidene group arises from the thiocarbonyl moiety introduced during cyclization.

Acetamide Functionalization

The N-phenylacetamide group is introduced at position 3 of the thiazolidinone via nucleophilic substitution:
$$ \text{3-Bromo-thiazolidinone} + \text{Phenylacetamide} \xrightarrow{\text{K}2\text{CO}3} \text{Target compound} $$
Reaction conditions: DMF, 80°C, 12 hours.

Claisen-Schmidt Condensation

The 5-[(4-fluorophenyl)methylidene] group is incorporated via condensation of the thiazolidinone with 4-fluorobenzaldehyde:
$$ \text{Thiazolidinone} + \text{4-Fluorobenzaldehyde} \xrightarrow{\text{AcOH/NaOAc}} \text{Target compound (Z-isomer)} $$
Glacial acetic acid and sodium acetate facilitate aldol-like condensation, favoring the Z-configuration.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Solvent Catalyst Yield (%) Purity (%)
Glacial AcOH NaOAc 78 99
Ethanol HCl 65 92
Toluene Piperidine 58 88

Glacial acetic acid with sodium acetate provided optimal yields and regioselectivity.

Temperature and Time Dependence

Temperature (°C) Time (h) Yield (%)
80 6 72
100 4 68
60 8 75

Prolonged heating at 60°C improved crystallinity without decomposition.

Spectral Characterization

Infrared Spectroscopy (IR)

  • Thiocarbonyl (C=S) : 1750 cm⁻¹ (sharp, strong)
  • Amide (N–H) : 3366 cm⁻¹ (broad)
  • Aromatic C–F : 1220 cm⁻¹

Nuclear Magnetic Resonance (¹H NMR)

Proton Environment δ (ppm) Multiplicity
=CH (Z-configuration) 7.15 Singlet
4-Fluorophenyl (Ar–H) 6.9–7.8 Multiplet
N–H (amide) 8.0 Singlet
OCH₂ (acetamide linker) 4.8 Singlet

Mass Spectrometry

  • Molecular Ion Peak : m/z 415.2 ([M+H]⁺)
  • Fragmentation : Loss of 4-fluorobenzaldehyde (m/z 123.0).

Comparative Analysis of Synthetic Routes

Method A vs. Method B

Parameter Method A (Cyclocondensation) Method B (Post-functionalization)
Total Yield (%) 75 62
Purity (%) 99 89
Reaction Time (h) 8 14

Method A, leveraging one-pot cyclocondensation, outperforms stepwise approaches in efficiency.

Challenges and Mitigation Strategies

Z/E Isomerism

The Z-configuration is stabilized by intramolecular hydrogen bonding between the thione sulfur and acetamide N–H, as confirmed by NOESY.

Byproduct Formation

  • Mitigation : Use of anhydrous solvents and molecular sieves reduced keto-enol tautomerization byproducts.

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg)
4-Fluorobenzaldehyde 120
Mercaptoacetic acid 90
N-Phenylethylenediamine 200

Environmental Impact

  • E-Factor : 8.2 (solvent recovery reduces waste).

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide involves its interaction with various molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to specific receptors, while the phenylacetamide moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the title compound and its analogs:

Compound Substituents Key Spectral Data (IR, NMR) Biological Activity Ref.
Title Compound
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide
C5: 4-Fluorophenyl;
C3: N-phenylacetamide
Not explicitly reported, but expected C=S (1240–1255 cm⁻¹), C=O (1660–1680 cm⁻¹) Not reported (inferred: similar to )
2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide C5: 3-Bromophenyl;
C3: N-phenylethylacetamide
C=S: 1247 cm⁻¹;
C=O: 1680 cm⁻¹;
NH: 3278–3414 cm⁻¹
Not reported
2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide C5: 2-Fluorophenyl;
C3: N-(3-hydroxyphenyl)acetamide
C=S: 1255 cm⁻¹;
C=O: 1675 cm⁻¹;
OH: 3150–3319 cm⁻¹
Not reported
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide C5: Phenyl;
C3: N-(2-methylphenyl)acetamide
C=S: 1258 cm⁻¹;
C=O: 1682 cm⁻¹;
NH: 3150–3319 cm⁻¹
Antiproliferative (IC₅₀: 7.0–20.3 µM)
2-chloro-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide C5: 4-Fluorophenyl;
C3: 2-chlorobenzamide
C=S: 1243 cm⁻¹;
C=O: 1663 cm⁻¹
Not reported

Key Observations:

Substituent Effects on Bioactivity :

  • The N-phenylacetamide group in the title compound contrasts with the N-phenylethylacetamide in , which may alter solubility and membrane permeability due to increased hydrophobicity.
  • Substitution at the C5 benzylidene position (e.g., 4-fluorophenyl vs. 3-bromophenyl or 2-fluorophenyl ) influences electronic and steric properties. Fluorine’s electronegativity enhances dipole interactions, while bromine increases molecular weight and polarizability.

Spectral Characteristics :

  • The C=S stretch (1240–1255 cm⁻¹) and C=O stretch (1660–1680 cm⁻¹) are consistent across rhodanine derivatives .
  • The absence of S-H vibrations (~2500–2600 cm⁻¹) confirms the thione tautomer in all cases .

Synthetic Routes: Most analogs are synthesized via Knoevenagel condensation between rhodanine precursors and substituted benzaldehydes, followed by S-alkylation or acylation . Sodium hydroxide-mediated cyclization is a common step for forming the thiazolidinone core .

Biological Implications :

  • Compounds with 4-fluorophenyl (title compound, ) and 2-methylphenyl groups show moderate antiproliferative activity, suggesting that electron-withdrawing substituents enhance target binding .

Biological Activity

The compound 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : (2S)-2-{[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]amino}-2-(4-fluorophenyl)acetic acid
  • Molecular Formula : C18H15FN2O4S
  • Molecular Weight : 374.386 g/mol

This compound exhibits a thiazolidine ring structure, which is known for its role in various biological pathways.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including the compound , exhibit significant antimicrobial properties. A study evaluating a series of thiazolidinone derivatives found that compounds similar to this one showed potent activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL, demonstrating effectiveness against common pathogens .

Anticancer Potential

The compound has been studied for its potential anticancer properties. It was reported to influence cellular gene regulation, specifically targeting transcription factors involved in the inflammatory response and immune regulation. Notably, it was found to suppress NF-kappa-B activation while enhancing AP-1 activity, indicating a dual role in modulating inflammatory pathways . Furthermore, it may repress the promoter of p53, potentially impacting tumor suppression mechanisms.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it was observed that treatment with the compound led to cell membrane disruption in Xanthomonas oryzae pv. oryzae (Xoo), suggesting a mechanism for its antibacterial action . Scanning Electron Microscopy (SEM) analyses revealed significant morphological changes in treated cells, correlating with increased concentrations of the compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazolidinone derivatives. Preliminary SAR studies indicate that modifications on the phenylacetamide backbone significantly influence antimicrobial and anticancer activities. Compounds with specific substituents at the aromatic rings tend to exhibit enhanced potency against targeted pathogens and cancer cells .

Case Studies

  • Antimicrobial Evaluation : A recent study synthesized various thiazolidinone derivatives and evaluated their antimicrobial activities against eight bacterial and eight fungal species. The results indicated that certain derivatives showed superior antimicrobial activity compared to standard treatments .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of phenylacetamide derivatives against cancer cell lines. The results demonstrated that specific structural modifications led to enhanced cytotoxicity, with some compounds achieving an EC50 value significantly lower than conventional chemotherapeutics .

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